molecular formula C6H13NSi B093657 2-Cyanoethyltrimethylsilane CAS No. 18151-32-1

2-Cyanoethyltrimethylsilane

Cat. No.: B093657
CAS No.: 18151-32-1
M. Wt: 127.26 g/mol
InChI Key: PKDJOGCLKUPILB-UHFFFAOYSA-N
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Description

2-Cyanoethyltrimethylsilane is an organosilicon compound with the molecular formula C6H13NSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further bonded to a trimethylsilyl group (-Si(CH3)3). This structure imparts specific chemical properties that make it valuable in various chemical reactions and industrial applications .

Mechanism of Action

Biochemical Pathways

, suggesting that it may influence pathways involving free radicals.

Action Environment

The action of 2-Cyanoethyltrimethylsilane is likely influenced by environmental factors such as pH and temperature, as these can affect the rate of chemical reactions. The compound has a boiling point of 102°C/30mmHg , suggesting that it is stable under normal environmental conditions. .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of acrylonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyltrimethylsilane undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides, nucleophiles like amines, and bases such as sodium hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, addition reactions with alkyl halides can yield substituted nitriles, while hydrolysis can produce silanols .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-Cyanoethyltrimethylsilane include:

Uniqueness

This compound is unique due to its combination of a cyano group and a trimethylsilyl group, which imparts specific reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-trimethylsilylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDJOGCLKUPILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499607
Record name 3-(Trimethylsilyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18151-32-1
Record name 3-(Trimethylsilyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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